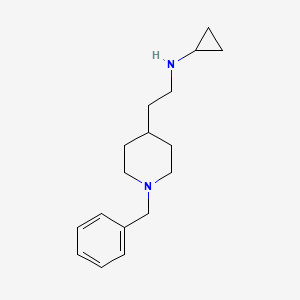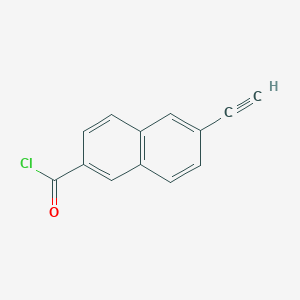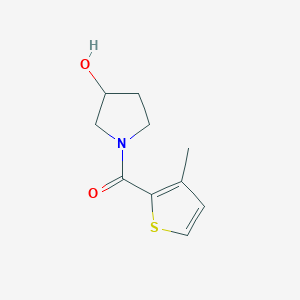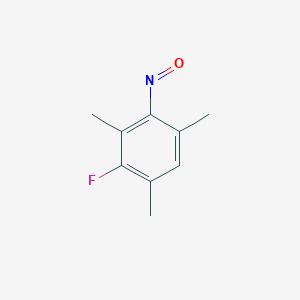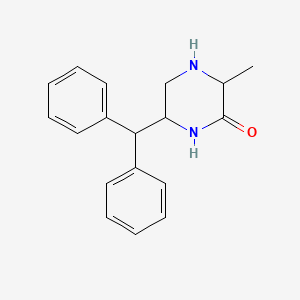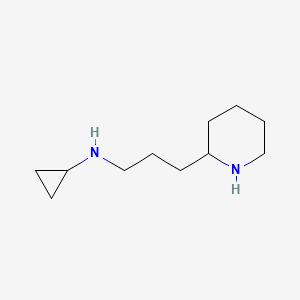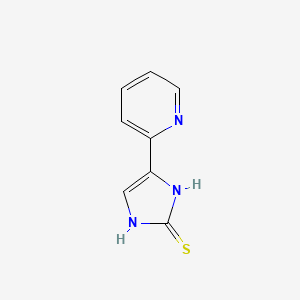
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione is a heterocyclic compound with the molecular formula C₈H₇N₃S. This compound features a pyridine ring fused to an imidazole ring, with a thione group at the 2-position of the imidazole ring. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives, substituted imidazoles
Wissenschaftliche Forschungsanwendungen
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for infectious diseases and cancer
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 1,3-dihydro-2H-imidazole-2-thione and 1,3-dihydro-2H-imidazole-2-one share structural similarities but differ in their chemical reactivity and biological activities
Pyridine Derivatives: Compounds like 2-aminopyridine and 2-pyridinethiol have similar pyridine rings but differ in their functional groups and applications
Uniqueness: this compound is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- 1,3-dihydro-2H-imidazole-2-thione
- 1,3-dihydro-2H-imidazole-2-one
- 2-aminopyridine
- 2-pyridinethiol
Eigenschaften
CAS-Nummer |
858513-34-5 |
|---|---|
Molekularformel |
C8H7N3S |
Molekulargewicht |
177.23 g/mol |
IUPAC-Name |
4-pyridin-2-yl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12) |
InChI-Schlüssel |
PASABGWPZZCGGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CNC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


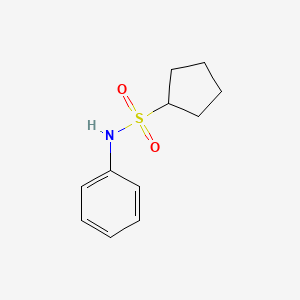
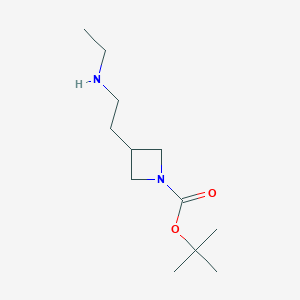
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)


![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
